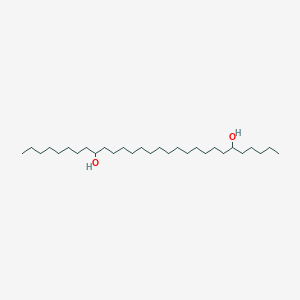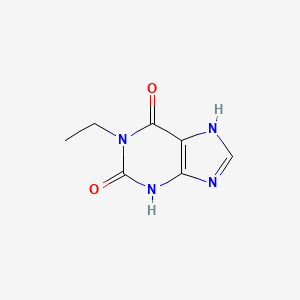
1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene is an organic compound characterized by its aromatic benzene ring substituted with tert-butyl, methoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene typically involves nitration reactions. The starting material, 1-tert-butyl-2,4-dimethoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene: Known for its explosive properties.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Used in the fragrance industry as musk ketone.
2,5-di-tert-Butyl-1,4-dimethoxybenzene: Similar in structure but lacks nitro groups.
Propriétés
Numéro CAS |
99758-55-1 |
|---|---|
Formule moléculaire |
C12H16N2O6 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
1-tert-butyl-2,4-dimethoxy-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O6/c1-12(2,3)7-6-8(13(15)16)11(20-5)9(14(17)18)10(7)19-4/h6H,1-5H3 |
Clé InChI |
IZWCUASMAZGBOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1OC)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


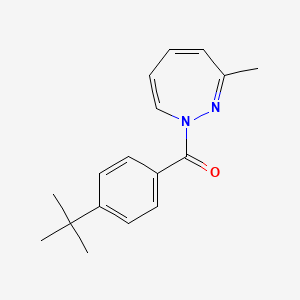
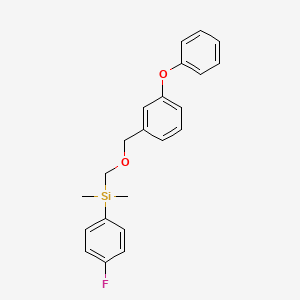
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
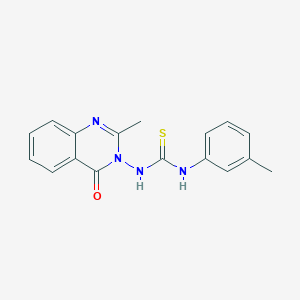

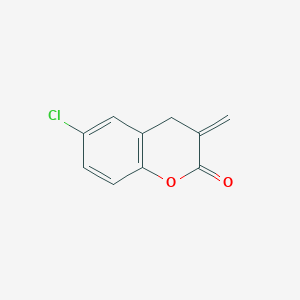

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

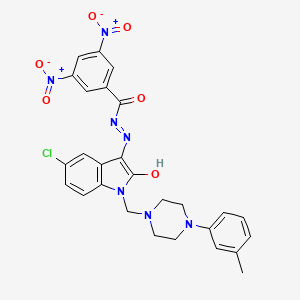
arsanium bromide](/img/structure/B14342323.png)
